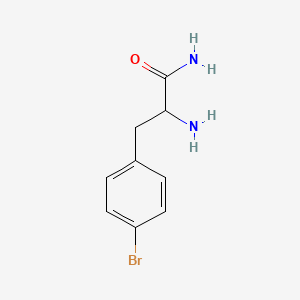

2-Amino-3-(4-bromophenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-amino-3-(4-bromophenyl)propanamide |

InChI |

InChI=1S/C9H11BrN2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13) |

InChI Key |

IMIDKBDZFMKIDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 2 Amino 3 4 Bromophenyl Propanamide

Strategic Approaches to 2-Amino-3-(4-bromophenyl)propanamide Synthesis

The construction of this compound can be approached by forming the propanamide backbone and introducing the essential functional groups in a stepwise manner. The primary starting material for many of these syntheses is 4-bromophenylalanine.

The conversion of the carboxylic acid group of 4-bromophenylalanine into a primary amide is a key step in forming the propanamide backbone. This transformation is typically achieved through standard peptide coupling or amidation reactions. A general approach involves the activation of the carboxyl group of N-protected 4-bromophenylalanine, followed by reaction with an ammonia (B1221849) source.

Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble versions such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. Another effective coupling agent is propylphosphonic anhydride (B1165640) (T3P®), which is known for promoting amide bond formation with low epimerization, particularly when used with a base like pyridine. researchgate.net

The choice of the nitrogen-protecting group on the 4-bromophenylalanine starting material is crucial to prevent unwanted side reactions and to control the stereochemistry. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). After the amidation reaction, these groups can be removed under specific conditions to yield the final this compound. For instance, the Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the Fmoc group is removed by treatment with a mild base like piperidine.

A representative reaction scheme is as follows:

Protection of the amino group of 4-bromophenylalanine (e.g., with Boc anhydride).

Activation of the carboxylic acid group of the N-Boc-4-bromophenylalanine with a coupling agent.

Reaction with ammonia or an ammonia equivalent to form the amide.

Deprotection of the amino group to yield this compound.

The risk of racemization at the alpha-carbon during the activation of the carboxylic acid is a significant consideration, especially under basic conditions. nih.gov Therefore, the selection of mild coupling reagents and reaction conditions is paramount to maintaining the stereochemical integrity of the starting amino acid. researchgate.netnih.gov

An alternative synthetic strategy involves introducing the alpha-amino group onto a pre-formed propanamide backbone that already contains the 4-bromophenyl group. One established method for this is the asymmetric alkylation of a glycine (B1666218) equivalent. nih.gov This approach builds the stereocenter while simultaneously forming the carbon skeleton.

A notable example is the phase-transfer catalyzed alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with 4-bromobenzyl bromide. nih.gov In this method, the glycine Schiff base acts as a nucleophile after deprotonation by a base. The use of a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, directs the approach of the 4-bromobenzyl bromide to one face of the glycine enolate, thereby establishing the desired stereochemistry at the alpha-carbon. nih.gov

Following the alkylation, the resulting product contains the protected amino group (as the diphenylmethylene imine) and the ester. The imine can be hydrolyzed under acidic conditions to reveal the primary alpha-amino group, and the ester can be subsequently converted to the primary amide to yield the final product. This method offers the advantage of creating the chiral center in a controlled manner. nih.gov

Enantioselective Synthesis of this compound and its Stereoisomers

The biological and chemical properties of chiral molecules are often highly dependent on their absolute configuration. Therefore, methods for the enantioselective synthesis of this compound are of significant interest.

Asymmetric synthesis provides a direct route to enantiomerically enriched alpha-amino amides. One of the most effective methods, as mentioned previously, is the use of chiral phase-transfer catalysts. nih.gov By selecting the appropriate pseudoenantiomeric catalyst (derived from either cinchonine (B1669041) or cinchonidine), it is possible to selectively synthesize either the (R)- or (S)-enantiomer of the protected amino acid precursor. nih.gov

For instance, the alkylation of a glycine Schiff base with 4-bromobenzyl bromide in the presence of an O-allyl-N-(9-anthracenylmethyl) cinchonine-derived catalyst can yield the (R)-enantiomer of the protected 4-bromophenylalanine derivative in high yield and with high enantiomeric excess. nih.gov Conversely, using the corresponding cinchonidine-derived catalyst affords the (S)-enantiomer. nih.gov The resulting enantiomerically enriched amino acid ester can then be converted to the corresponding amide.

Below is a table summarizing the results of such an asymmetric alkylation for the synthesis of a precursor to this compound.

Table 1: Asymmetric Phase-Transfer Catalyzed Synthesis of a 4-Bromophenylalanine Derivative

| Catalyst Type | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cinchonine-derived | (R) | 95 | 92 |

| Cinchonidine-derived | (S) | 93 | 93 |

Data derived from a study on the synthesis of (R)- and (S)-tert-Butyl N-(diphenylmethylene)-(4-bromophenyl)alaninate. nih.gov

Another approach to enantioselective synthesis is through biocatalysis. Phenylalanine ammonia lyases (PALs) can be used for the amination of cinnamic acid derivatives to produce phenylalanine analogues. frontiersin.org While this method typically yields the corresponding amino acid, subsequent amidation would be required to form the propanamide. The enantioselectivity of the enzymatic amination is generally very high. frontiersin.org

When a racemic mixture of this compound or its precursor is synthesized, resolution techniques can be employed to separate the enantiomers.

Enzymatic Resolution: This method takes advantage of the stereoselectivity of enzymes. For example, an enzyme like α-chymotrypsin can selectively hydrolyze the ester of one enantiomer in a racemic mixture of N-acetyl-4-bromophenylalanine methyl ester, leaving the other enantiomer's ester intact. nih.govresearchgate.net The resulting mixture of the free carboxylic acid (one enantiomer) and the ester (the other enantiomer) can then be easily separated. The resolved acid and ester can then be converted to the corresponding amides.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers. nih.govmdpi.com For compounds like 4-bromophenylalanine derivatives, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide antibiotics (like vancomycin (B549263) or teicoplanin) can be effective. nih.gov The differential interaction of the two enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation. This method can provide high-purity enantiomers. mdpi.com

Derivatization Strategies for this compound

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a particular analytical method, such as chromatography or mass spectrometry. actascientific.comresearchgate.netresearchgate.net For this compound, both the primary amino group and the primary amide group are potential sites for derivatization.

Derivatization of the Alpha-Amino Group: The primary amino group is a common target for derivatization to enhance detection in HPLC or gas chromatography (GC). Reagents that react with primary amines to introduce a chromophore or a fluorophore are often used for UV or fluorescence detection, respectively. Common derivatizing agents for amino groups include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. actascientific.com

Dansyl chloride: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. actascientific.com

Phenyl isothiocyanate (PITC): Reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which has a strong UV absorbance. actascientific.com

These derivatization reactions improve the sensitivity and selectivity of the analysis of this compound.

Derivatization for Mass Spectrometry: For mass spectrometry analysis, derivatization can be used to improve ionization efficiency and to produce characteristic fragmentation patterns. Reagents that introduce a permanently charged group (quaternization) or a group that is easily ionizable can enhance the signal in electrospray ionization (ESI) mass spectrometry. nih.gov The presence of the bromine atom in this compound already provides a distinct isotopic pattern that aids in its identification. nih.gov

Table 2: Common Derivatization Reagents for Amino Groups

| Reagent | Functional Group Targeted | Purpose |

|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence Detection |

| Dansyl Chloride | Primary/Secondary Amine | Fluorescence Detection |

| Phenyl Isothiocyanate (PITC) | Primary Amine | UV Detection |

Chemical Transformations at the Amide Functionality

The amide group in this compound is a key site for chemical modification, allowing for its conversion into other important functional groups.

Reduction to Diamines: A primary transformation of the amide functionality is its reduction to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing amides to their corresponding amines. nih.govresearchgate.net The reaction typically proceeds by nucleophilic addition of a hydride to the carbonyl carbon of the amide, followed by the elimination of an aluminate salt to form an iminium ion, which is then further reduced to the amine. researchgate.net This transformation converts this compound into 3-(4-bromophenyl)propane-1,2-diamine, a vicinal diamine derivative.

Hydrolysis to Amino Acids: The amide bond can be cleaved through hydrolysis to yield the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process converts this compound back to its parent amino acid, 2-amino-3-(4-bromophenyl)propanoic acid.

Synthesis of N-Substituted Amides: The amide nitrogen can be further functionalized to generate N-substituted derivatives. This can be achieved through various methods, including alkylation and acylation, often requiring prior protection of the alpha-amino group to ensure selectivity.

Substitution and Functionalization at the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For these transformations to be successful, the alpha-amino group typically requires protection, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The Suzuki-Miyaura coupling has been successfully applied to N-protected 4-bromophenylalanine derivatives to synthesize a variety of 4-aryl phenylalanines. organic-chemistry.orgmdpi.com This methodology provides a straightforward approach to biaryl amino acid derivatives. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. nih.govwikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. This transformation can be used to replace the bromine atom with a variety of amino groups, leading to the synthesis of 2-amino-3-(4-aminophenyl)propanamide derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orgnih.gov This reaction would convert the bromophenyl moiety into a phenylacetylene (B144264) derivative, introducing a rigid, linear alkyne functionality into the molecule.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions on the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | C-C (Aryl-Aryl) | Pd(OAc)2, phosphine (B1218219) ligand, base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, phosphine ligand, strong base |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, amine base |

Modifications at the Alpha-Amino Group

The alpha-amino group of this compound is a primary nucleophile and can readily undergo a variety of chemical modifications, most notably acylation and alkylation.

N-Acylation: The amino group can be acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives. researchgate.netchemguide.co.uk This reaction introduces an amide linkage at the alpha-amino position. The choice of the acylating agent allows for the introduction of a wide variety of functional groups.

N-Alkylation: N-alkylation of the alpha-amino group can be achieved by reaction with alkyl halides. wikipedia.orgresearchgate.netrsc.org This reaction typically proceeds via nucleophilic substitution. However, over-alkylation to form secondary and tertiary amines can be a significant side reaction. wikipedia.org Reductive amination provides an alternative and often more controlled method for N-alkylation.

Synthesis of N-Hydroxypropanamide Derivatives

Scaffold Integration into Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and a propanamide backbone, makes it a suitable precursor for the synthesis of various heterocyclic systems.

Hydantoins: Hydantoins are five-membered heterocyclic compounds that can be synthesized from α-amino amides. nih.govnih.govacs.org One common method involves the reaction of the α-amino amide with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, in the presence of a base. nih.govacs.org This reaction proceeds through an isocyanate intermediate which then undergoes intramolecular cyclization to form the hydantoin (B18101) ring. This approach allows for the synthesis of 5-((4-bromophenyl)methyl)imidazolidine-2,4-dione from this compound.

Benzodiazepines: Benzodiazepines are a class of seven-membered heterocyclic compounds. The synthesis of 1,4-benzodiazepines can be achieved through the condensation of a 2-aminobenzophenone (B122507) with an α-amino acid or its derivative. researchgate.net Alternatively, α-amino amides can serve as precursors. For instance, reaction with a 2-halobenzoyl halide followed by intramolecular cyclization can lead to the formation of a 1,4-benzodiazepine (B1214927) ring system.

Piperazinones: Piperazinones are six-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group. The synthesis of piperazinones can be accomplished through the cyclization of N-substituted α-amino amides or by the reaction of α-amino amides with α,β-unsaturated esters.

Table 2: Heterocyclic Systems Derived from this compound

| Heterocyclic System | General Synthetic Approach | Key Reagents |

|---|---|---|

| Hydantoin | Cyclization of α-amino amide | Triphosgene, base |

| Benzodiazepine | Condensation and cyclization | 2-Halobenzoyl halide, base |

| Piperazinone | Intramolecular cyclization or reaction with α,β-unsaturated esters | Base or acid catalyst |

Structural Characterization and Elucidation Advanced Methodologies for 2 Amino 3 4 Bromophenyl Propanamide

Spectroscopic Approaches for Molecular Structure Determination

Spectroscopic methods are fundamental in determining the molecular structure of 2-Amino-3-(4-bromophenyl)propanamide by providing detailed information about its atomic composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in published literature, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-bromophenyl ring are expected to appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the aromatic ring would likely resonate as a multiplet around δ 2.8-3.2 ppm. The methine proton (CH) attached to the amino group is expected at approximately δ 3.5-4.0 ppm. The protons of the primary amide (-CONH₂) would give rise to two broad singlets in the region of δ 7.0-8.0 ppm, and the amino group (-NH₂) protons would also appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (CH) | 7.0 - 7.5 | Doublet |

| Amide (NH₂) | 7.0 - 8.0 | Broad Singlet |

| Amino (NH₂) | Variable | Broad Singlet |

| Methine (CH) | 3.5 - 4.0 | Multiplet |

| Benzylic (CH₂) | 2.8 - 3.2 | Multiplet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons would produce signals between 120 and 140 ppm, with the carbon attached to the bromine atom showing a distinct chemical shift. The methine carbon (CH) and the benzylic carbon (CH₂) are anticipated to resonate around 50-60 ppm and 35-45 ppm, respectively.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Aromatic (C-Br) | 120 - 125 |

| Aromatic (CH) | 128 - 135 |

| Aromatic (C) | 135 - 140 |

| Methine (CH) | 50 - 60 |

| Benzylic (CH₂) | 35 - 45 |

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the benzylic protons and the methine proton. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands. The N-H stretching vibrations of the primary amine and primary amide groups would appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) is anticipated to be a strong absorption around 1640-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would likely be observed near 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and the C-N stretching vibration should appear around 1000-1250 cm⁻¹. The presence of the bromine atom would be indicated by a C-Br stretching absorption in the fingerprint region, typically below 700 cm⁻¹.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretch | 3200 - 3400 |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| N-H (Amide II) | Bend | 1600 - 1640 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1250 |

| C-Br | Stretch | < 700 |

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₁BrN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The exact mass measurement would allow for the unambiguous determination of the molecular formula.

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in publicly accessible databases, the expected structural features can be inferred.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 3 4 Bromophenyl Propanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies utilize the principles of quantum mechanics to model molecular behavior, offering a detailed view of electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For p-Bromo-dl-phenylalanine, DFT calculations, specifically using the B3LYP method with a 6–311++G(d,p) basis set, have been employed to determine its optimized geometrical parameters and energies. jetir.org This level of theory allows for the full optimization of the molecule's geometry and the calculation of its vibrational spectra. jetir.org The fundamental vibrations can be assigned based on the total energy distribution (TED) of the vibrational modes, which are calculated using the scaled quantum mechanics (SQM) method. jetir.org

Furthermore, Natural Bond Orbital (NBO) analysis, a tool used in conjunction with DFT, helps in understanding the delocalization of electrons and the interactions between orbitals. In the case of p-Bromo-dl-phenylalanine, NBO studies have shown that lone-pair transitions contribute significantly to the molecule's stabilization energy when compared with other atomic interactions. jetir.org

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule. The MEP map illustrates the charge distribution and allows for the prediction of how a molecule will interact with other species. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For p-Bromo-dl-phenylalanine, MEP analysis has been used to identify the highly reactive nature of the molecule, pinpointing the specific sites that are most likely to engage in intermolecular interactions. jetir.org

The electronic properties and chemical reactivity of a molecule can be quantified through various descriptors derived from DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. jetir.org For p-Bromo-dl-phenylalanine, these electronic properties have been calculated using time-dependent DFT (TD-DFT), and the results show good correlation with experimental findings. jetir.org

Global reactivity descriptors provide further insight into the chemical behavior of the molecule. While specific values for 2-Amino-3-(4-bromophenyl)propanamide require access to the full research data, a representative set of commonly calculated parameters is shown in the table below.

Table 1: Global Reactivity Descriptors This table is representative of the types of data generated from DFT calculations as described in the cited literature. Specific values are contained within the full study.

| Parameter | Symbol | Description |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO, indicates chemical reactivity. |

| Ionization Potential | I | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | The ability of the molecule to attract electrons. |

| Chemical Hardness | η | Resistance of the molecule to change its electron configuration. |

| Chemical Softness | S | The reciprocal of chemical hardness, indicates polarizability. |

| Electrophilicity Index | ω | A measure of the electrophilic power of the molecule. |

Regarding Non-Linear Optical (NLO) properties, which are crucial for applications in optoelectronics, DFT is a common method for their theoretical prediction. nih.gov However, specific computational studies focusing on the NLO properties of this compound or p-Bromo-dl-phenylalanine were not identified in the searched literature. Such studies would typically calculate parameters like dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

Molecular Dynamics and Conformational Studies

The biological function and reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. Computational methods can be used to explore the potential energy surface of a molecule to identify stable conformers. Similarly, investigations into tautomerism—the relocation of a proton—are crucial for understanding the chemical behavior of molecules with susceptible functional groups.

Despite the availability of computational methods to explore these properties, dedicated studies on the specific conformational landscape or potential tautomers of this compound were not found in the available search results.

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein receptor. For p-Bromo-dl-phenylalanine, molecular docking studies have been performed to investigate its binding affinity and interaction with various biological receptors. jetir.org These simulations can predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 2: Molecular Docking Results This table illustrates the typical output of molecular docking studies as mentioned in the cited source. jetir.org The specific receptors and binding scores would be detailed in the full research article.

| Receptor Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Receptor A | [Value] | [Amino Acid, Type of Interaction] |

| Receptor B | [Value] | [Amino Acid, Type of Interaction] |

| Receptor C | [Value] | [Amino Acid, Type of Interaction] |

Ligand-Target Binding Affinity Assessments with Biological Macromolecules

The initial step in evaluating the potential of a compound as a therapeutic agent is often the assessment of its binding affinity to a specific biological target, typically a protein or nucleic acid. Computational methods provide a rapid and cost-effective means to predict these binding affinities. Techniques such as molecular docking are commonly employed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction, often expressed as a binding energy or an inhibition constant (Ki) or IC50 value.

While no specific binding affinity data for this compound has been published, studies on similar substituted phenylalanine derivatives have demonstrated the utility of these approaches. For instance, research on 4-aminophenylalanine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-4) revealed compounds with high potency, with IC50 values in the nanomolar range. nih.govresearchgate.net Computational docking studies on such compounds help to rationalize their potent activity by identifying key interactions within the enzyme's active site.

For this compound, a hypothetical molecular docking study would involve:

Target Selection: Identifying a potential biological target based on the structural similarity of the compound to known ligands or through virtual screening against a panel of disease-relevant proteins.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the target protein and score the different poses based on a scoring function that approximates the binding free energy.

Analysis of Results: The resulting binding energies would provide a quantitative estimate of the affinity. A lower binding energy generally indicates a more stable and favorable interaction.

The following interactive table illustrates the type of data that would be generated from such a study, using hypothetical targets for this compound.

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues (Hypothetical) |

| Tyrosine Kinase | -8.5 | 50 | Asp321, Phe289, Lys178 |

| Serine Protease | -7.2 | 250 | Ser195, His57, Gly216 |

| Bromodomain | -6.8 | 500 | Asn140, Tyr97, Trp81 |

Mechanistic Insights Derived from Protein-Ligand Interactions

Beyond predicting binding affinity, molecular modeling provides detailed mechanistic insights into how a ligand interacts with its target protein. These studies can identify the specific amino acid residues involved in the binding and characterize the nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the presence of the amino group, amide group, and the bromophenyl ring suggests the potential for a variety of interactions:

Hydrogen Bonding: The amino and amide groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with polar residues in a protein's binding pocket.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom (like oxygen or nitrogen) that can contribute significantly to binding affinity and selectivity.

Molecular dynamics (MD) simulations can further enhance these mechanistic insights by simulating the dynamic behavior of the protein-ligand complex over time. This allows for the assessment of the stability of the binding pose and the identification of key conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

A QSAR study on derivatives of this compound would involve:

Data Set: A series of analogs with varying substituents on the phenyl ring or modifications to the propanamide backbone, along with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

For example, a hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could indicate, for instance, that increasing hydrophobicity (LogP) and molecular size while decreasing the dipole moment might lead to more potent compounds.

While no specific QSAR models for this compound are documented, studies on other substituted phenylalanine derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the design of novel inhibitors. These studies provide a framework for how such an analysis could be applied to the title compound to explore its therapeutic potential further.

Biological Activity and Molecular Mechanisms of 2 Amino 3 4 Bromophenyl Propanamide

Exploration of Enzyme Inhibition Profiles

The ability of small molecules to selectively inhibit enzymes is a fundamental mechanism of action for many therapeutic agents. The structural features of 2-Amino-3-(4-bromophenyl)propanamide, including the amino propanamide backbone and the brominated phenyl ring, suggest its potential as an enzyme inhibitor.

Studies on Enzymes Involved in Metabolic Pathways (e.g., N-myristoyltransferase, O-acetylserine sulfhydrylase)

N-myristoyltransferase (NMT) is a critical enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This modification, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction pathways. nih.govnih.gov Inhibition of NMT has emerged as a promising therapeutic strategy for cancers and infectious diseases. nih.gov While direct studies on the inhibition of NMT by this compound are not extensively documented, the core structure of this compound is related to other known NMT inhibitors. For instance, derivatives of 2-amino-1-(4-nitrophenyl)-1,3-propanediol have been investigated for their NMT inhibitory activity. nih.gov Further research is required to determine if this compound exhibits any significant inhibitory effects on NMT1 or NMT2.

O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, making it an attractive target for the development of novel antibiotics. nih.govnih.gov This enzyme catalyzes the final step in cysteine synthesis, the conversion of O-acetylserine to L-cysteine. nih.gov Research has been conducted on various derivatives of fluoroalanine as inhibitors of OASS. nih.govnih.gov Although direct inhibitory studies of this compound on OASS are not available, the phenylalanine scaffold is a common motif in enzyme inhibitors. nih.govnih.gov Given the importance of OASS in microbial survival, evaluating the inhibitory potential of this compound and its derivatives against this enzyme could be a valuable area of investigation.

Investigations of Cholinesterase Enzyme Interactions

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While there is a lack of specific research on the interaction of this compound with cholinesterases, studies on other 2-amino derivatives have shown moderate inhibitory activity. For instance, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as inhibitors of both AChE and BChE. nih.gov The structure-activity relationships of these compounds indicated that increased molecular volume and specific substitutions can enhance binding affinity. nih.gov This suggests that the 4-bromophenyl group of this compound could potentially interact with the active site of cholinesterases, though empirical data is needed to confirm this hypothesis.

Tyrosinase and Alpha-glucosidase Inhibition Studies

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.gov Its inhibitors are of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. A wide variety of natural and synthetic compounds, including phenylalanine amides, have been investigated as tyrosinase inhibitors. nih.gov For example, a kojic acid-phenylalanine amide conjugate has demonstrated strong noncompetitive inhibition of tyrosinase. nih.gov While direct studies on this compound are limited, related compounds such as 4-substituted benzaldehydes have shown tyrosinase inhibitory activity. researchgate.net The presence of the 4-bromophenyl group could influence its interaction with the enzyme's active site.

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibition of this enzyme is an established therapeutic approach for managing type 2 diabetes mellitus by delaying carbohydrate absorption and reducing postprandial hyperglycemia. nih.govnih.gov Notably, a closely related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628) (FA2), has been identified as a potent inhibitor of both α-glucosidase and α-amylase. dovepress.com This compound demonstrated non-competitive inhibition against α-glucosidase with an IC50 value of 18.82 ± 0.89 µM, which is more potent than the standard drug, acarbose (B1664774) (IC50 = 58.8 ± 2.69 µM). dovepress.com The N-(bromophenyl) acetamide moiety is a key structural feature shared with this compound, suggesting that the latter may also possess α-glucosidase inhibitory properties.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) | α-Glucosidase | 18.82 ± 0.89 | Non-competitive |

| Acarbose (Standard) | α-Glucosidase | 58.8 ± 2.69 | Competitive |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) | α-Amylase | 5.17 ± 0.28 | Non-competitive |

Data sourced from a study on a structurally related compound, FA2. dovepress.com

Receptor Binding and Modulation Investigations

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While specific data on the receptor binding profile of this compound is not available in the current literature, derivatives of 2-aminopropionic acid have been studied for their activity at various receptors. For example, (RS)-2-Amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid has been shown to be an agonist at AMPA receptors. nih.gov Given the diversity of receptors that interact with amino acid-like structures, a comprehensive screening of this compound against a panel of receptors would be necessary to elucidate its potential pharmacological effects.

Interactions with Transcriptional Regulators (e.g., PqsR of Pseudomonas aeruginosa)

The PqsR protein is a transcriptional regulator in Pseudomonas aeruginosa that plays a crucial role in quorum sensing and the expression of virulence factors. As such, it is a target for the development of anti-infective agents. Currently, there is no published research directly investigating the interaction of this compound with PqsR. The discovery of PqsR antagonists has primarily focused on other chemical scaffolds.

Structure-Activity Relationship (SAR) Derivations for Biological Effects

While specific SAR studies for a broad range of biological effects of this compound are not yet available, some inferences can be drawn from related compounds.

The potent α-glucosidase inhibitory activity of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) highlights the importance of the N-(bromophenyl) acetamide moiety for this biological effect. dovepress.com The bromine atom at the para-position of the phenyl ring in this compound is expected to increase lipophilicity and may engage in halogen bonding with the target enzyme. The propanamide backbone provides a flexible linker that can orient the key functional groups for optimal interaction with the active or allosteric sites of enzymes.

In the context of cholinesterase inhibition, SAR studies of 2-amino-4,6-dimethylpyridine derivatives have shown that increasing the molecular volume and introducing specific substituents can enhance inhibitory activity. nih.gov This suggests that modifications to the phenyl ring or the amino group of this compound could modulate its potential anticholinesterase activity.

For N-substituted isosteviol-based 1,3-aminoalcohols, the nature of the N-substituent has been shown to be critical for antiproliferative activity. mdpi.com This underscores the importance of the amino group in this compound as a key point for potential derivatization to explore a range of biological activities.

Advanced Applications in Chemical Biology Research Utilizing the 2 Amino 3 4 Bromophenyl Propanamide Scaffold

Genetic Code Expansion and Noncanonical Amino Acid Incorporation

Genetic code expansion (GCE) has revolutionized the study of proteins by enabling the site-specific incorporation of noncanonical amino acids (ncAAs) with novel chemical properties into proteins. This is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG), to encode an ncAA through the action of an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

Development as a Chemical Probe for Protein Engineering

The 2-Amino-3-(4-bromophenyl)propanamide scaffold, often in the form of its close analog p-bromophenylalanine (pBrF), has been successfully incorporated into proteins in various expression systems, including E. coli, yeast, and mammalian cells. This allows for the introduction of a bioorthogonal handle at specific sites within a protein of interest. The bromine atom can participate in a range of chemical reactions that are not possible with the canonical amino acids, making it a powerful probe for protein engineering. For instance, alkyl bromide-containing ncAAs can act as electrophilic moieties, enabling them to form covalent cross-links with nucleophilic residues in interacting proteins. This has been utilized to investigate protein-protein interactions (PPIs) by capturing transient binding partners.

The development of engineered aaRS/tRNA pairs has been crucial for the efficient and high-fidelity incorporation of such ncAAs. For example, variants of the Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and E. coli tyrosyl-tRNA synthetase (EcTyrRS) have been evolved to specifically recognize and charge tRNA with p-bromophenylalanine in response to an amber stop codon.

| Property | Description |

| Common Name | p-Bromophenylalanine |

| Abbreviation | pBrF |

| Incorporation System | Engineered MjTyrRS/EcTyrRS and cognate tRNA |

| Expression Hosts | E. coli, Yeast, Mammalian cells |

| Key Feature | Bromine atom for bioorthogonal chemistry |

Investigation of Protein Structure and Dynamics through Site-Specific Labeling

The site-specific incorporation of this compound provides a powerful tool for elucidating protein structure and dynamics. The heavy bromine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the phase determination of protein crystal structures. This is particularly valuable for large proteins or protein complexes where phasing can be a significant bottleneck.

Furthermore, the ability to introduce this ncAA at any desired position allows for the attachment of various spectroscopic probes, such as fluorophores or spin labels, through bioorthogonal chemistry. This enables the study of protein conformational changes, dynamics, and interactions using techniques like Förster resonance energy transfer (FRET) and electron paramagnetic resonance (EPR) spectroscopy. The precise placement of these probes provides high-resolution information that is often unattainable with traditional labeling methods that target native amino acid residues like cysteine or lysine.

Scaffold-Based Design of Novel Chemical Probes and Tools

While direct evidence for the use of the this compound scaffold in the design of novel, distinct chemical probes is still emerging, the underlying principles of its utility in protein engineering suggest significant potential. The bromo-functionalized phenylpropanamide core can serve as a versatile starting point for the synthesis of more complex probes.

The bromine atom can be readily functionalized using various cross-coupling reactions, such as Suzuki or Sonogashira coupling, to attach a wide array of reporter groups, cross-linkers, or other functionalities. This modularity allows for the rational design of chemical tools tailored to specific biological questions. For example, a library of probes could be generated from this scaffold, each bearing a different reactive group to profile the reactivity of specific protein microenvironments.

Pre-clinical Exploration as a Lead Scaffold in Therapeutic Agent Development

The exploration of this compound and its derivatives as lead scaffolds in therapeutic agent development is an area of active investigation. The incorporation of noncanonical amino acids into peptides and proteins can enhance their therapeutic properties, such as proteolytic stability, binding affinity, and in vivo half-life. The unique chemical properties of the bromo-phenyl group can be exploited to improve the pharmacological profile of peptide-based drugs.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of 2-Amino-3-(4-bromophenyl)propanamide?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and verifying the presence of the bromophenyl group. Mass spectrometry (MS) provides molecular weight validation (272.138 g/mol, as per molecular formula C₁₁H₁₄BrNO₂) . Infrared (IR) spectroscopy can identify functional groups like the amide (-CONH₂) and amine (-NH₂) through characteristic absorption bands. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) should be used to assess purity .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodology : Reaction parameters such as temperature, solvent selection (e.g., DMF or THF), and catalyst choice (e.g., palladium-based catalysts for cross-coupling reactions) should be systematically varied. Design of Experiments (DoE) statistical methods can minimize trial runs while identifying critical factors. For example, optimizing bromination conditions on the phenyl ring or amide coupling steps can enhance efficiency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Waste must be segregated and disposed of via certified hazardous waste services. Refer to institutional Chemical Hygiene Plans for advanced handling guidelines .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodology : Density Functional Theory (DFT) calculations can model electron distribution and identify reactive sites (e.g., the bromophenyl group’s electrophilic aromatic substitution potential). Molecular docking studies may predict interactions with biological targets, such as enzyme active sites, to guide drug discovery . Software like Gaussian or Schrödinger Suite enables simulation of reaction intermediates and transition states .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy changes) during the compound’s synthesis or degradation?

- Methodology : Calorimetric studies (e.g., Differential Scanning Calorimetry) can experimentally validate theoretical ΔH values. Cross-referencing data from multiple sources (e.g., the U.S. Secretary of Commerce’s thermochemical databases) ensures accuracy. Statistical error analysis (e.g., Monte Carlo simulations) quantifies uncertainties in conflicting datasets .

Q. How can this compound be integrated into polymer or materials science research?

- Methodology : The bromine atom offers a handle for post-functionalization (e.g., Suzuki-Miyaura coupling to introduce aryl groups). Test its incorporation into polyamide backbones via step-growth polymerization, monitoring thermal stability (TGA) and mechanical properties (DMA). Explore applications in flame-retardant materials due to bromine’s inhibitory effects on combustion .

Q. What experimental designs are optimal for studying the compound’s enzyme inhibition mechanisms?

- Methodology : Use kinetic assays (e.g., Michaelis-Menten analysis with varying substrate concentrations) to determine inhibition constants (Ki). Fluorescence quenching or Surface Plasmon Resonance (SPR) can measure binding affinities. Pair these with X-ray crystallography or Cryo-EM to resolve structural interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.